(4-chlorophenyl)[4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
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Overview
Description
The compound (4-chlorophenyl)[4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a complex organic molecule featuring a benzothiazine core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with 4-chlorobenzoyl chloride and 3,4-dimethoxyaniline.
Formation of Intermediate: The initial step involves the reaction of 4-chlorobenzoyl chloride with 3,4-dimethoxyaniline in the presence of a base such as triethylamine to form an amide intermediate.
Cyclization: The amide intermediate undergoes cyclization with sulfur and an oxidizing agent like hydrogen peroxide to form the benzothiazine ring.
Final Product Formation: The final step involves the oxidation of the benzothiazine ring to introduce the sulfone group, resulting in the formation of (4-chlorophenyl)[4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactions and the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfone group back to a sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Conversion to sulfide derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Pharmacology: Investigated for its potential as an anti-inflammatory or anticancer agent.
Biochemistry: Used in studies to understand enzyme interactions and inhibition.
Industry
Chemical Industry: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Industry: Potential use in the development of new drugs.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The benzothiazine core can interact with enzymes, potentially inhibiting their activity. The specific substituents on the aromatic rings can enhance binding affinity and selectivity for particular molecular targets.
Comparison with Similar Compounds
Similar Compounds
(4-chlorophenyl)[4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazine]methanone: Lacks the sulfone group, leading to different chemical properties.
(4-chlorophenyl)[4-(3,4-dimethoxyphenyl)-4H-1,4-benzothiazine]methanone: Lacks the dioxido group, affecting its reactivity and biological activity.
Uniqueness
The presence of both the sulfone and dioxido groups in (4-chlorophenyl)[4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone makes it unique in terms of its chemical reactivity and potential biological activity. These groups can significantly influence the compound’s interaction with biological targets and its overall stability.
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(3,4-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO5S/c1-29-19-12-11-17(13-20(19)30-2)25-14-22(23(26)15-7-9-16(24)10-8-15)31(27,28)21-6-4-3-5-18(21)25/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJXQELPNPMKMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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